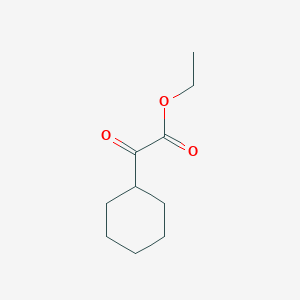

Ethyl 2-cyclohexyl-2-oxoacetate

Description

Overview of α-Keto Esters in Organic Chemistry

α-Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This arrangement of functional groups makes them highly reactive and valuable intermediates in organic synthesis. The presence of two adjacent carbonyl groups increases the electrophilicity of the keto-carbonyl carbon, making it susceptible to nucleophilic attack. They participate in a wide array of chemical transformations, including aldol (B89426) reactions, Mannich reactions, and additions of organometallic reagents. Their versatility allows for the synthesis of a diverse range of molecules, including natural product analogs, pharmaceuticals, and agrochemicals. google.com

Significance of the Cyclohexyl Moiety and Ethyl Ester Group

The cyclohexyl group in a molecule often serves to increase its lipophilicity, which can be a crucial factor in the context of medicinal chemistry for influencing a molecule's ability to cross cell membranes. Furthermore, the rigid structure of the cyclohexyl ring can help to lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. chemsynthesis.com

The ethyl ester group is a common functional group in organic chemistry and can serve multiple purposes. It can act as a protecting group for a carboxylic acid, and it can be used as a reactive handle for further chemical modifications. In medicinal chemistry, ethyl esters are sometimes employed as prodrugs, which are inactive forms of a drug that are metabolized in the body to the active form. google.com

Current Research Landscape and Future Directions

The current research involving α-keto esters is focused on the development of new synthetic methodologies and their application in the synthesis of biologically active molecules. While specific research on Ethyl 2-cyclohexyl-2-oxoacetate is not extensively documented in dedicated studies, its role as a potential intermediate in the synthesis of more complex molecules is of interest. For instance, derivatives of similar α-keto esters have been investigated for their inhibitory effects on enzymes like monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases. The future of research in this area will likely involve the exploration of new catalytic systems for the synthesis of α-keto esters and the expansion of their use in the development of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Properties

Below is a table summarizing some of the key physicochemical and spectroscopic properties of this compound and its tautomer, Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate.

| Property | Value | Source |

| Molecular Formula | C10H16O3 | |

| Molecular Weight | 184.23 g/mol | |

| CAS Number | 13275-31-5 | |

| Physical Form | Liquid, Clear | google.com |

| IUPAC Name | This compound | |

| SMILES | CCOC(=O)C(=O)C1CCCCC1 | |

| 13C NMR | Spectral data available | nih.gov |

| Mass Spectrum (GC-MS) | Spectral data available | nih.gov |

Synthesis and Reactivity

A plausible synthetic route to this compound involves the reaction of a cyclohexanone (B45756) derivative with ethyl oxalyl chloride in the presence of a base. This method is a common approach for the synthesis of α-keto esters. Another general method for the preparation of α-keto esters involves a three-step sequence starting from a malonate, which undergoes alkylation, oximation, and then carbonylation. google.com

The reactivity of this compound is characteristic of α-keto esters. The ketone and ester functionalities can undergo various transformations. For example, the ketone can be reduced to a secondary alcohol, and the ester can be hydrolyzed to a carboxylic acid or converted to an amide.

Potential Applications

While specific applications of this compound are not widely reported, its structural motifs suggest its potential as an intermediate in the synthesis of various valuable compounds. For example, similar α-keto esters are used in the synthesis of pharmaceuticals. One notable example is the use of a related α-keto ester in the synthesis of Edoxaban, an anticoagulant medication. google.com Furthermore, derivatives of similar compounds have shown potential as antimicrobial and anti-inflammatory agents. The versatility of this compound makes it a valuable building block for the discovery of new bioactive molecules.

Propriétés

IUPAC Name |

ethyl 2-cyclohexyl-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOUXDYQHDQFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452974 | |

| Record name | ethyl 2-cyclohexyl-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13275-31-5 | |

| Record name | ethyl 2-cyclohexyl-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylcyclohexyl(oxo)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl 2 Cyclohexyl 2 Oxoacetate

Historical Context of α-Keto Ester Synthesis

The synthesis of α-keto acids and their corresponding esters is a foundational pursuit in organic chemistry, with a history stretching back to the late 19th century. As early as 1881, Erlenmeyer conducted pioneering experiments in pyruvic acid synthesis. mdpi.com Over the decades, a diverse array of methodologies has been developed to construct the α-keto ester functional group. These conventional routes include Friedel-Crafts acylation, oxidation of various precursors, and reactions involving organometallic reagents. mdpi.compku.edu.cn

Two of the most relevant classical methods for synthesizing compounds like Ethyl 2-cyclohexyl-2-oxoacetate are the Claisen condensation and the Grignard reaction. The base-mediated condensation of esters, now known as the Claisen condensation, was first discovered by Geuther in 1863 and later extensively developed by Ludwig Claisen in the 1880s. This reaction became a cornerstone for forming carbon-carbon bonds and accessing β-keto esters. masterorganicchemistry.com Concurrently, the development of the Grignard reaction, for which Victor Grignard received the Nobel Prize in 1912, provided a powerful tool for creating carbon-carbon bonds by reacting organomagnesium halides with electrophiles, including the ester functionalities of compounds like diethyl oxalate (B1200264). pku.edu.cnlibretexts.org These historical methods remain fundamental in the synthesis of a wide range of α-keto esters.

Esterification Approaches

The formation of this compound is effectively achieved through two principal esterification-based strategies. These methods, a base-catalyzed condensation and an organometallic addition, represent cornerstone reactions in synthetic organic chemistry.

Reaction of Cyclohexanone (B45756) with Ethyl Oxalate

A primary route to this compound is through a base-catalyzed condensation reaction between cyclohexanone and an oxalate ester, typically diethyl oxalate. This transformation is a variant of the Claisen condensation, specifically a "mixed" Claisen condensation, where a ketone enolate acts as the nucleophile attacking an ester. masterorganicchemistry.comlibretexts.org Diethyl oxalate is a particularly effective substrate in these reactions as it cannot form an enolate itself, thus serving exclusively as the electrophilic acceptor for the ketone enolate. libretexts.org

The reaction mechanism begins with the deprotonation of the α-carbon of cyclohexanone by a strong base to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate expels an ethoxide ion, yielding the final β-keto ester product, this compound. masterorganicchemistry.com

The success of the Claisen condensation hinges on the choice of base. A full stoichiometric equivalent of base is required, not just a catalytic amount. This is because the resulting α-keto ester product is significantly more acidic than the alcohol byproduct (ethanol), and the deprotonation of the product by the alkoxide base drives the reaction equilibrium toward completion. libretexts.org

To prevent undesired transesterification reactions, the alkoxide base used should match the alcohol component of the ester. libretexts.org For the reaction with diethyl oxalate, sodium ethoxide is the appropriate base. It is often prepared in situ by reacting sodium metal with absolute ethanol (B145695) in a suitable anhydrous solvent like diethyl ether. orgsyn.org

Careful control of reaction conditions is crucial for maximizing the yield of the desired product. The reaction is typically performed in an anhydrous ether solvent to ensure the stability and reactivity of the sodium ethoxide base. orgsyn.org The addition of the reactants is done slowly and at a controlled temperature to manage the exothermic nature of the condensation. orgsyn.org

| Reagent | Role | Molar Ratio (Typical) | Key Considerations |

| Cyclohexanone | Nucleophile Precursor | 1 | The source of the enolate. |

| Diethyl Oxalate | Electrophile | 1 | Cannot self-condense. |

| Sodium Ethoxide | Base | ≥1 | Must be stoichiometric; matches the ester. |

| Anhydrous Ether | Solvent | - | Prevents reaction with water. |

| Acetic Acid (Workup) | Neutralizing Agent | - | Protonates the product enolate. |

This table presents a summary of typical reagents and conditions for the Claisen condensation synthesis of this compound.

Following the reaction, a specific workup and purification sequence is necessary. The reaction mixture, containing the sodium salt of the product, is first neutralized with a weak acid, such as a cold acetic acid solution. orgsyn.org This step protonates the enolate to form the final α-keto ester. The product is then extracted from the aqueous layer using an organic solvent like diethyl ether. orgsyn.org

The primary method for purifying the crude product is fractional distillation under reduced pressure. orgsyn.org This technique is essential for separating the higher-boiling this compound from any remaining starting materials, the ethanol byproduct, and the ether solvent. The purification of α-keto esters by distillation can be challenging due to the difficulty in removing alcohol byproducts, which may require careful, efficient fractionation. google.comgoogle.com

Grignard-Mediated Synthesis from Cyclohexyl Magnesium Bromide and Diethyl Oxalate

An alternative and powerful strategy for synthesizing this compound involves the reaction of a Grignard reagent with diethyl oxalate. mdpi.compku.edu.cn This method relies on the nucleophilic character of the organomagnesium compound, which attacks the electrophilic carbonyl carbon of the oxalate ester.

The first step is the preparation of the Grignard reagent, cyclohexylmagnesium bromide. This is achieved by reacting cyclohexyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgleah4sci.com The reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent. libretexts.org

The prepared cyclohexylmagnesium bromide is then added to a solution of diethyl oxalate. The nucleophilic cyclohexyl group adds to one of the ester carbonyls. The resulting tetrahedral intermediate can then collapse, eliminating ethoxide to form the target α-keto ester. A significant challenge in this synthesis is the potential for a second addition. The ketone carbonyl of the product, this compound, is also electrophilic and can be attacked by a second molecule of the Grignard reagent, leading to the formation of a tertiary alcohol byproduct. leah4sci.commasterorganicchemistry.com

To favor the desired mono-addition and obtain the α-keto ester, the reaction is typically carried out at very low temperatures (e.g., -40 °C to -78 °C). mit.edu These cryogenic conditions slow the rate of the second addition significantly more than the first, allowing for the isolation of the ketone product. mit.edu

| Reagent / Condition | Role | Key Considerations |

| Cyclohexyl Bromide | Grignard Precursor | Starting material for the nucleophile. |

| Magnesium Metal | Reagent | Forms the organometallic reagent. |

| Diethyl Oxalate | Electrophile | The target for nucleophilic attack. |

| Anhydrous Ether / THF | Solvent | Essential for Grignard formation and stability. leah4sci.com |

| Low Temperature (-78 °C) | Reaction Condition | Crucial for preventing over-addition to form a tertiary alcohol. mit.edu |

| Acidic Workup (e.g., aq. NH₄Cl) | Quenching/Neutralization | Decomposes the magnesium alkoxide intermediate. |

This table outlines the critical components and conditions for the Grignard-mediated synthesis of this compound.

Stoichiometry and Solvent Effects

The stoichiometry of the reactants is a critical factor in the synthesis of this compound. In reactions involving a Grignard reagent, such as cyclohexylmagnesium bromide, and an acylating agent like ethyl chlorooxoacetate, a 1:1 molar ratio is theoretically required. However, in practice, a slight excess of the Grignard reagent may be used to ensure complete consumption of the more valuable acylating agent.

The choice of solvent is crucial for the success of these reactions. Tetrahydrofuran (THF) is a commonly employed solvent due to its ability to solvate the Grignard reagent, maintaining it in solution and enhancing its reactivity. The etheric oxygen of THF coordinates with the magnesium center of the Grignard reagent, preventing its aggregation and precipitation. This solvation is essential for efficient reaction with the acylating agent. While other ether solvents can be used, THF's higher solvating power and boiling point can be advantageous.

In related acylation reactions, such as the platinum-catalyzed C–H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate, the solvent can also play a significant role in reaction efficiency and selectivity, although specific data on THF's effect in this particular context is limited. nih.gov

Temperature Control and Reaction Quenching

Temperature control is paramount in the synthesis of this compound, particularly when using highly reactive organometallic reagents. The reaction of a Grignard reagent with ethyl chlorooxoacetate is typically conducted at low temperatures, often between -78 °C and 0 °C. This is to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the ketone product, which would lead to the formation of a tertiary alcohol. Maintaining a low temperature ensures the reaction stops at the desired keto-ester stage.

Once the reaction is deemed complete, it is quenched to deactivate any remaining reactive species. This is typically achieved by the slow addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The quenching process should also be carried out at a low temperature to control the exothermicity of the reaction between the unreacted Grignard reagent and the proton source.

Workup and Isolation Procedures

Following the quenching of the reaction, a standard aqueous workup is performed to separate the desired product from the reaction mixture. This typically involves partitioning the mixture between an organic solvent, such as diethyl ether or ethyl acetate (B1210297), and water. The organic layer, containing the crude product, is then washed sequentially with dilute acid (e.g., 1 M HCl) to remove any magnesium salts, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove the bulk of the water.

The isolated organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound is often an oil and can be purified by techniques such as vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product in high purity.

Multi-step Synthetic Pathways

The synthesis of this compound can also be accomplished through multi-step sequences that involve the formation of key intermediates.

Alkylation and Esterification Sequences

One plausible multi-step approach involves the initial alkylation of a suitable substrate followed by an esterification step. For instance, a cyclohexyl halide could be used to alkylate a malonic ester derivative. Subsequent hydrolysis and decarboxylation would yield cyclohexylacetic acid, which could then be esterified with ethanol in the presence of an acid catalyst to produce ethyl cyclohexylacetate. The final step would involve the oxidation of the α-carbon of the ester to introduce the ketone functionality. However, direct oxidation at this position can be challenging and may require specific reagents.

A more direct approach would be a Darzens condensation reaction between cyclohexanone and an α-haloester, such as ethyl chloroacetate (B1199739), in the presence of a base. acs.org This would form an α,β-epoxy ester (a glycidic ester). Subsequent rearrangement of this epoxide, for instance, through acid catalysis, could potentially yield the desired α-keto ester. The stereoselectivity of the Darzens condensation on cyclohexanone derivatives has been a subject of study. clockss.org

Role of Precursors

The choice of precursors is fundamental to the successful synthesis of this compound.

Cyclohexyl Precursors: A variety of cyclohexyl precursors can be envisaged. Cyclohexylmagnesium bromide, generated from cyclohexyl bromide and magnesium metal, is a key precursor for Grignard-based syntheses. Cyclohexanone is a crucial starting material for the Darzens condensation route. acs.orgclockss.org Other potential precursors include cyclohexanecarboxylic acid or its derivatives, which could be elaborated to the target molecule.

Ethyl Chlorooxoacetate: This compound, also known as ethyl oxalyl chloride, is a highly effective electrophilic precursor for introducing the α-keto ester functionality. Its high reactivity stems from the presence of the acid chloride group, which is readily attacked by nucleophiles. It has been successfully employed in the platinum-catalyzed C–H acylation of 2-aryloxypyridines to introduce an α-keto ester group. nih.gov It is also a key reagent in Friedel-Crafts acylations to produce aryl-α-keto esters. aurigeneservices.com The reaction of ethyl chlorooxoacetate with organometallic reagents is a direct and common method for the synthesis of α-keto esters.

Advanced Synthetic Techniques

Modern synthetic methodologies can offer advantages in terms of efficiency, selectivity, and environmental impact for the synthesis of this compound.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reagents in immiscible phases. In the context of synthesizing this compound, PTC could be employed in the Darzens condensation of cyclohexanone with ethyl chloroacetate. A quaternary ammonium salt, as a phase-transfer catalyst, would facilitate the transfer of the enolate of the chloroacetate from the aqueous or solid phase to the organic phase containing the cyclohexanone, thereby promoting the reaction. researchgate.netijche.comcrdeepjournal.org This can lead to milder reaction conditions and improved yields.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. nih.govrsc.orgresearchgate.net The synthesis of this compound could potentially be adapted to a flow process. For example, the reaction of a cyclohexyl Grignard reagent with ethyl chlorooxoacetate could be performed in a microreactor, allowing for precise control of the reaction temperature and residence time, which could minimize the formation of byproducts.

Continuous Flow Reactor Applications in Industrial Production

The industrial production of fine chemicals, including α-keto esters like this compound, is increasingly shifting from traditional batch processing to continuous flow chemistry. This transition is driven by the numerous advantages offered by flow reactors, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scaling from laboratory to production scale. unc.edu

While specific industrial-scale continuous flow synthesis of this compound is not extensively documented in publicly available literature, established methodologies for the continuous synthesis of α-keto esters provide a strong basis for its production. A prominent strategy involves the oxidation of the corresponding α-hydroxy ester, ethyl 2-cyclohexyl-2-hydroxyacetate.

One general and efficient method for the synthesis of α-keto esters that is amenable to a continuous flow process is the "catch and release" protocol. This technique utilizes immobilized reagents and scavengers packed in columns within the flow system. This approach allows for the clean conversion of starting materials to products without the need for traditional aqueous workups and purifications, making it highly suitable for automated and continuous manufacturing.

A plausible continuous flow synthesis of this compound could be adapted from a reported multi-step flow process for other α-ketoesters. The key steps would involve:

Initial Reaction: A starting material, such as a nitroalkane, undergoes a reaction to form a nitroolefinic ester. This initial step can also be performed under flow conditions.

Thiol Addition: The nitroolefinic ester is then passed through a column containing a polymer-supported thiol to form a Michael adduct.

Catch and Release: The subsequent steps involve the "catch" of the intermediate onto a solid support, followed by a chemical transformation and "release" of the final α-keto ester product.

This method avoids the handling of hazardous reagents in large quantities and allows for the production of the target compound in high purity. The parameters for such a process would need to be optimized for the specific substrate.

Table 1: Illustrative Parameters for Continuous Flow Synthesis of α-Ketoesters

| Parameter | Typical Range/Value | Purpose |

| Reactor Type | Packed bed reactor / Coil reactor | To facilitate reaction with immobilized reagents. |

| Flow Rate | 0.1 - 10 mL/min | To control residence time and reaction extent. |

| Temperature | Ambient to 150 °C | To control reaction rate and selectivity. |

| Pressure | 1 - 10 bar | To maintain solvent in the liquid phase at elevated temperatures. |

| Reagents | Polymer-supported reagents/catalysts | To simplify purification and enable continuous operation. |

The oxidation of α-hydroxy esters to α-keto esters is another key transformation that can be integrated into a continuous flow system. Various oxidation methods have been developed, some of which are suitable for industrial application due to the use of readily available and environmentally benign oxidants. For instance, a method using air as the oxidant and phenylseleninic acid as a catalyst has been reported for the synthesis of α-keto esters from α-hydroxy esters under mild conditions, which could be adapted to a flow process. google.com

Stereoselective Synthesis Considerations

The synthesis of specific stereoisomers of this compound is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. The α-carbon of this keto ester is a prochiral center, and its stereoselective functionalization presents a synthetic challenge. Two primary strategies are considered for the stereoselective synthesis: the use of chiral auxiliaries and organocatalysis.

Chiral Auxiliary-Mediated Synthesis

A well-established method for inducing stereoselectivity is the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

For the synthesis of chiral α-hydroxy acids, which are precursors to chiral α-keto esters, cyclohexyl-based chiral auxiliaries have been successfully employed. For example, (1R,2R)-2-(4-tert-Butylphenoxy)cyclohexan-1-ol and (1R,2R)-2-(4-phenylphenoxy)cyclohexan-1-ol have been used to prepare the corresponding glyoxylates. The addition of organometallic reagents to these chiral glyoxylates proceeds with high diastereoselectivity. Subsequent hydrolysis of the resulting adduct yields the enantiomerically enriched (R)-α-hydroxy acid. google.com This α-hydroxy acid can then be oxidized to the corresponding (R)-α-keto ester.

Table 2: Diastereoselective Addition to a Chiral Glyoxylate (B1226380)

| Chiral Auxiliary | Reagent | Diastereomeric Excess (d.e.) |

| (1R,2R)-2-(4-tert-Butylphenoxy)cyclohexyl | MeZnCl | >98% |

| (1R,2R)-2-(4-tert-Butylphenoxy)cyclohexyl | EtZnCl | >98% |

| (1R,2R)-2-(4-phenylphenoxy)cyclohexyl | MeZnCl | >98% |

Data based on analogous reactions for the synthesis of α-hydroxy acids. google.com

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, often providing a more environmentally friendly alternative to metal-based catalysts. A plausible organocatalytic route to a precursor of chiral this compound is the asymmetric aldol (B89426) reaction.

Research has shown that the proline-catalyzed direct asymmetric aldol reaction between cyclohexanone and an ethyl glyoxylate derivative can construct the crucial tetrasubstituted carbon center with excellent stereoselectivity. nih.gov This reaction typically proceeds under mild conditions and can afford the aldol adduct in high yield and with high enantiomeric excess. The resulting chiral α-cyclohexyl-α-hydroxy-β-ketoester can then be further transformed to obtain the desired chiral this compound.

The choice of organocatalyst and reaction conditions is critical for achieving high stereoselectivity. For instance, in the asymmetric aldol reaction of cyclohexanone with ethyl phenylglyoxylate (B1224774), L-proline was found to be an effective catalyst, leading to the formation of the (S)-configured product with high enantiomeric excess.

Table 3: Organocatalyzed Asymmetric Aldol Reaction of Cyclohexanone

| Catalyst | Substrate | Solvent | Enantiomeric Excess (e.e.) |

| L-Proline | Ethyl Phenylglyoxylate | DMSO | 96% |

| L-Proline | Ethyl Phenylglyoxylate | CH3CN | 92% |

| L-Proline | Ethyl Phenylglyoxylate | THF | 85% |

Data based on the reaction of cyclohexanone with ethyl phenylglyoxylate, a close analog. nih.gov

Mechanistic Investigations of Reactions Involving Ethyl 2 Cyclohexyl 2 Oxoacetate

Oxidation Reactions

Oxidation of ethyl 2-cyclohexyl-2-oxoacetate primarily targets the aldehyde-like character of the α-keto group, leading to the formation of the corresponding carboxylic acid derivative.

Formation of Corresponding Carboxylic Acids

Reaction Scheme: this compound + [O] → Cyclohexylglyoxylic acid + Ethanol (B145695)

This reaction is significant as it provides a synthetic route to α-keto acids, which are important building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Oxidizing Agents and Reaction Pathways (e.g., KMnO₄, CrO₃)

Strong oxidizing agents are typically employed for the oxidation of α-keto esters. The choice of reagent can influence the reaction efficiency and selectivity.

Potassium Permanganate (B83412) (KMnO₄):

Potassium permanganate is a powerful oxidizing agent that can effectively oxidize this compound. The reaction is typically carried out in acidic or neutral conditions.

Mechanism in Acidic Conditions: The reaction likely proceeds through the formation of a cyclic manganate (B1198562) ester intermediate. The permanganate ion attacks the enol form of the keto ester. This intermediate then collapses, leading to the formation of the carboxylic acid and a reduced manganese species (e.g., MnO₂). Kinetic studies on similar ketones suggest that the formation of the enol may be the rate-determining step. youtube.com

Reaction Conditions: The reaction is often performed in an aqueous solution of KMnO₄ with the addition of an acid, such as sulfuric acid. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of the permanganate ion.

Chromium Trioxide (CrO₃):

Chromium trioxide, often used in the form of the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), is another effective oxidant for this transformation.

Mechanism: The mechanism is believed to involve the formation of a chromate (B82759) ester. The alcohol form of the hydrate (B1144303) of the keto group attacks the chromium trioxide. This is followed by the elimination of a reduced chromium species and the formation of the carboxylic acid. The reaction with aldehydes and primary alcohols using CrO₃ is well-established. youtube.com

Table 1: Comparison of Oxidizing Agents for the Formation of Cyclohexylglyoxylic Acid (Note: The following data is generalized based on the reactivity of α-keto esters and may not represent empirically determined values for this compound.)

| Oxidizing Agent | Typical Solvent | Reaction Temperature (°C) | General Observations |

| KMnO₄ | Water/Acetone (Acidic) | 20-50 | Vigorous reaction, requires careful temperature control. |

| CrO₃ (Jones Reagent) | Acetone | 0-25 | Generally provides cleaner reactions and easier work-up. |

Reduction Reactions

The reduction of this compound can selectively target either the ketone or the ester functional group, or both, depending on the reducing agent and reaction conditions.

Conversion to Alcohols

The primary reduction product of interest is typically ethyl 2-cyclohexyl-2-hydroxyacetate, which results from the selective reduction of the ketone functionality. This conversion generates a new stereocenter, leading to the possibility of stereoisomeric products.

Reaction Scheme: this compound + [H] → Ethyl 2-cyclohexyl-2-hydroxyacetate

Reducing Agents and Selectivity (e.g., LiAlH₄, NaBH₄)

The choice of reducing agent is crucial for achieving the desired selectivity in the reduction of this compound.

Lithium Aluminum Hydride (LiAlH₄):

Lithium aluminum hydride is a very strong and non-selective reducing agent. It will readily reduce both the ketone and the ester groups of this compound. The expected product would be 1-cyclohexyl-1,2-ethanediol.

Mechanism: The reduction of the ketone involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon. Subsequent workup with a protic source protonates the resulting alkoxide. The ester is also reduced to a primary alcohol. youtube.com

Sodium Borohydride (B1222165) (NaBH₄):

Sodium borohydride is a milder and more selective reducing agent compared to LiAlH₄. It is generally effective for the reduction of aldehydes and ketones, while being unreactive towards esters under standard conditions. Therefore, NaBH₄ is the reagent of choice for the selective synthesis of ethyl 2-cyclohexyl-2-hydroxyacetate.

Mechanism and Selectivity: The reduction proceeds via the transfer of a hydride ion from the borohydride to the ketone carbonyl carbon. The selectivity arises from the lower reactivity of NaBH₄, which is not potent enough to reduce the less electrophilic ester carbonyl. The stereoselectivity of the reduction of 2-substituted cyclohexanones can be influenced by steric hindrance, with the hydride typically attacking from the less hindered face. chemsrc.com

Table 2: Selectivity of Reducing Agents for this compound (Note: The product distribution is based on the known selectivity of these reducing agents for α-keto esters.)

| Reducing Agent | Primary Product | Secondary Product(s) |

| LiAlH₄ | 1-Cyclohexyl-1,2-ethanediol | - |

| NaBH₄ | Ethyl 2-cyclohexyl-2-hydroxyacetate | Minimal over-reduction products |

Nucleophilic Substitution Reactions

The ester group in this compound is susceptible to nucleophilic acyl substitution reactions, such as hydrolysis.

The most common nucleophilic substitution reaction for an ester is hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible as the final product is the carboxylate salt. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, followed by the elimination of the ethoxide leaving group. A subsequent acid-base reaction between the carboxylic acid and the ethoxide drives the reaction to completion. Kinetic studies on the hydrolysis of similar esters, like ethyl acetate (B1210297), show that the reaction is typically second order. researchgate.netbue.edu.eg

Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. This is followed by proton transfer and elimination of ethanol.

Formation of Different Esters or Amides

The ethyl ester group in this compound is susceptible to nucleophilic substitution, allowing for its conversion into other esters (transesterification) or amides (amidation). This reactivity is fundamental to its role as a synthetic building block.

The general mechanism for these transformations involves the nucleophilic attack at the electrophilic carbonyl carbon of the ester.

Transesterification: In the presence of an alcohol (R'-OH) and an acid or base catalyst, the ethoxy group (-OCH2CH3) can be replaced by a different alkoxy group (-OR'). The reaction is typically reversible, and reaction conditions are optimized to drive the equilibrium towards the desired product, often by using the new alcohol as a solvent.

Amidation: Reaction with a primary or secondary amine (R'R''NH) leads to the formation of the corresponding amide. This reaction is generally irreversible as the resulting amide is more stable and less reactive than the starting ester.

These substitution reactions allow for the incorporation of the cyclohexyl(oxo)acetyl moiety into a wide array of molecular architectures.

| Reaction Type | Nucleophile | Product | General Conditions |

| Transesterification | Alcohol (R'-OH) | New Ester | Acid or Base Catalyst |

| Amidation | Amine (R'R''NH) | Amide | Direct reaction, often with heat |

Role of the Cyclohexyl Group on Reactivity

The cyclohexyl group, a bulky non-polar substituent, exerts significant steric and electronic influence on the reactivity of the molecule.

Steric Hindrance: The large size of the cyclohexyl group can sterically hinder the approach of nucleophiles to the adjacent carbonyl centers. This effect can modulate the rate of reactions. For instance, compared to smaller alkyl esters like methyl esters, which are more prone to hydrolysis under basic conditions, the ethyl group in this compound offers slightly more steric protection. The even larger cyclohexyl group further contributes to this steric shielding, potentially influencing selectivity in competitive reactions.

Electronic Effects: As an alkyl group, the cyclohexyl ring is weakly electron-donating through an inductive effect. This can slightly decrease the electrophilicity of the adjacent carbonyl carbons, making them less reactive towards nucleophiles compared to analogues with electron-withdrawing groups.

Influence on Biological Activity: In related molecular frameworks, it has been observed that bulky substituents, such as a cyclohexyl group, can enhance the selectivity of biological activity, for example, in antimicrobial compounds.

Aldol (B89426) Condensation Reactions

The α-keto ester structure of this compound makes it a potential participant in aldol-type condensation reactions. The carbon atom of the cyclohexyl ring that is attached to the carbonyl group is an α-carbon, and the protons attached to it are enolizable. This allows for the formation of an enolate intermediate under basic conditions, which can then act as a nucleophile.

The aldol reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis. pressbooks.pub It generally involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound. pressbooks.pub

Formation of β-Hydroxy Esters

When this compound acts as the enolate precursor in an aldol reaction, it can attack an aldehyde or ketone. The resulting product is a β-hydroxy α-keto ester. The core transformation involves the formation of a new carbon-carbon bond between the α-carbon of the cyclohexyl ring and the carbonyl carbon of the electrophile.

The general structure of the product would be a cyclohexyl ring substituted at one position with the ethyl oxoacetate group and at an adjacent position with a hydroxyl group and the remainder of the electrophilic partner. Depending on the reaction conditions, this initial aldol addition product may subsequently undergo dehydration to yield an α,β-unsaturated ester. pressbooks.pub

Catalytic Aspects in Aldol Chemistry

Aldol reactions can be catalyzed by either acids or bases.

Base Catalysis: This is the more common method. A base (e.g., hydroxide, alkoxide) removes a proton from the α-carbon to form a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl compound.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the substrate is protonated, which activates the carbonyl group toward nucleophilic attack. Simultaneously, the enol form of the nucleophilic partner is generated, which then attacks the activated carbonyl.

The choice of catalyst can influence the reaction's outcome, including stereoselectivity, and is a critical parameter in designing a synthetic route involving an aldol condensation.

Hydrolysis of the Ester Bond

The ester linkage in this compound can be cleaved through hydrolysis to yield 2-cyclohexyl-2-oxoacetic acid and ethanol. This reaction is a fundamental transformation of esters.

The process involves the nucleophilic attack of water on the ester carbonyl carbon. The susceptibility of the ester to hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Acidic and Basic Conditions

Hydrolysis of the ester can be significantly accelerated under both acidic and basic conditions.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by the weakly nucleophilic water molecule. This process is reversible. Studies on similar compounds like cyclohexyl acetate have utilized solid acid catalysts to facilitate hydrolysis. researchgate.net

Basic Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a powerful nucleophile, attacking the ester carbonyl. This reaction is irreversible because the final step involves an acid-base reaction where the liberated carboxylic acid is deprotonated by the base to form a carboxylate salt. This salt is resonance-stabilized and unreactive towards the alcohol. The steric hindrance around the ester group can affect the rate of basic hydrolysis; less hindered esters typically hydrolyze faster.

| Hydrolysis Condition | Catalyst/Reagent | Key Mechanistic Step | Reversibility | Final Product (in situ) |

| Acidic | Acid (e.g., H₃O⁺) | Protonation of carbonyl oxygen | Reversible | Carboxylic Acid + Alcohol |

| Basic | Base (e.g., OH⁻) | Nucleophilic attack by OH⁻ | Irreversible | Carboxylate Salt + Alcohol |

Yielding Corresponding Acids and Alcohols

This compound can be converted to its corresponding carboxylic acid or alcohol through distinct reaction pathways.

The hydrolysis of the ester group in this compound leads to the formation of cyclohexylglyoxylic acid. This reaction is typically achieved by treating the ester with a base, such as sodium hydroxide, followed by acidification. acs.org The base promotes the saponification of the ester, yielding the carboxylate salt, which is then protonated by the acid to give the final α-keto acid.

Conversely, the reduction of the ketone functionality in this compound produces the corresponding α-hydroxy ester, ethyl 2-cyclohexyl-2-hydroxyacetate. This transformation can be accomplished using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon of the ketone, which, after an aqueous workup, results in the formation of the alcohol. The ester group can also be reduced by stronger reducing agents like LiAlH₄, but selective reduction of the ketone is achievable with milder reagents like NaBH₄.

Table 1: Transformation Reactions of this compound

| Starting Material | Reaction Type | Reagents | Product |

|---|

Hydrolysis to Cyclohexyl Vinyl Glycolic Acid

The formation of cyclohexyl vinyl glycolic acid from this compound represents a more complex transformation. While direct hydrolysis yields cyclohexylglyoxylic acid, the "vinyl glycolic acid" product suggests the introduction of a vinyl group. This is typically achieved through a Grignard reaction.

The reaction would involve treating this compound with vinylmagnesium bromide. The Grignard reagent would preferentially attack the ketone carbonyl group, leading to the formation of a tertiary alcohol after workup. Subsequent hydrolysis of the ester group under acidic or basic conditions would then yield the target molecule, cyclohexyl vinyl glycolic acid.

Decarboxylation Mechanisms and Pathways

Decarboxylation, the removal of a carboxyl group, is a key reaction of β-keto acids, which are readily formed from the hydrolysis of β-keto esters like this compound. rsc.org The α-keto acid, cyclohexylglyoxylic acid, can also undergo decarboxylation, though the conditions may differ.

Base-Catalyzed Decarboxylation

The decarboxylation of β-keto acids often proceeds upon heating, via a cyclic enol intermediate. However, the process can also be catalyzed by base. For β-keto esters, a common procedure involves saponification of the ester with a base, followed by acidification and heating to effect decarboxylation of the resulting β-keto acid. acs.orgnih.gov In some cases, particularly with hindered esters, harsh conditions are required for hydrolysis, and decarboxylation may occur concurrently. nih.gov The Krapcho decarboxylation is a notable method that allows for the removal of an ester group from compounds with an α-electron-withdrawing group under milder, neutral conditions, often using a salt like lithium chloride in a polar aprotic solvent. nih.govacs.org

Computational Studies on Decarboxylation Barriers

Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the energetics of decarboxylation. For β-keto acids, these studies have investigated the transition states and energy barriers for both concerted and stepwise mechanisms. masterorganicchemistry.com Research on oxaloacetic acid, a related β-keto acid, has shown that the decarboxylation barrier is around 19.7 kcal/mol. rsc.org These computational models help to understand how factors like solvent and stereoelectronics influence the reaction rate. rsc.org For instance, the orientation of the carboxyl group relative to the ketone is crucial for facile decarboxylation. rsc.org

Intramolecular Cyclization Reactions

The enolates or other intermediates formed during the reactions of α-keto esters can potentially undergo intramolecular cyclization reactions, depending on the structure of the molecule. For this compound itself, intramolecular cyclization is not a prominent pathway. However, if the cyclohexyl ring were to bear a suitable functional group at an appropriate position, an intramolecular aldol-type reaction or other cyclizations could be envisioned. For example, derivatives of β-keto esters are known to undergo palladium-catalyzed intramolecular aldol condensations and Michael additions under neutral conditions. nih.gov

Substituent Effects on Decarboxylation

Substituents on the cyclohexyl ring can influence the rate of decarboxylation of the corresponding cyclohexylglyoxylic acid. Studies on other β-keto acids have shown that the presence of alkyl groups at the α-position can affect the C-C bond that is broken during decarboxylation. acs.org Electron-withdrawing groups on the ring would be expected to stabilize the carbanion intermediate formed after decarboxylation, thus accelerating the reaction. Conversely, electron-donating groups would destabilize the carbanion and slow down the rate of decarboxylation. This is a general principle in reactions involving carbanionic intermediates. The specific electronic effect of a substituent, whether inductive or mesomeric, and its position on the ring would determine the magnitude of its influence on the reaction rate.

Applications of Ethyl 2 Cyclohexyl 2 Oxoacetate in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The primary application of ethyl 2-cyclohexyl-2-oxoacetate in organic synthesis is its function as an intermediate . Its structural framework, featuring a cyclohexyl ring attached to an α-ketoester moiety, provides a reactive scaffold for constructing more complex molecular architectures. Synthetic chemists utilize this compound to introduce the cyclohexylglyoxylate unit into target molecules, which can then be further elaborated through reactions targeting the ketone or ester functionalities. This versatility allows it to be a starting point for a range of multi-step syntheses in the production of fine chemicals .

Stereoselective Catalysis

While this compound possesses a structure amenable to stereoselective transformations, detailed research focusing specifically on its application in advanced stereoselective catalysis is not widely documented in the surveyed literature. However, the principles of such reactions can be described to illustrate its potential.

Palladium-catalyzed allylic substitution, often known as the Tsuji-Trost reaction, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds wikipedia.org. The reaction involves the substitution of a leaving group in an allylic position, proceeding through a characteristic π-allyl palladium complex nih.govwikipedia.org. Ketoesters can serve as nucleophiles in these reactions, attacking the π-allyl complex to form new, highly functionalized products.

In principle, the enolate of this compound could be used as a nucleophile in an asymmetric allylic alkylation to generate a chiral product with a new stereocenter. Such products are valuable chiral building blocks for the synthesis of enantiomerically pure compounds. For instance, related α-ketoesters like ethyl phenylglyoxylate (B1224774) have been used in asymmetric aldol (B89426) reactions with cyclohexanone (B45756) to create a crucial tetrasubstituted carbon center for the synthesis of the biologically active molecule (S)-oxybutynin nih.gov. This demonstrates the potential of the α-ketoester scaffold in generating stereocomplexity, although specific examples originating from this compound are not prominently featured in available research.

The choice of ligand coordinated to the palladium center is critical for controlling both the reactivity and selectivity of allylic substitution reactions wikipedia.org. Chiral phosphine (B1218219) ligands are frequently introduced to render the reaction asymmetric, enabling the production of one enantiomer in excess wikipedia.orgorganic-chemistry.org. The steric and electronic properties of the ligand influence the structure of the π-allyl palladium intermediate and direct the incoming nucleophile, thereby determining the stereochemical outcome gu.seacs.org. Different ligands can yield products with high enantiomeric excess and can even control which regioisomer is formed organic-chemistry.org. Although ligand optimization is a cornerstone of developing these catalytic methods, studies specifically detailing the effects of various ligands on reactions involving this compound are not available in the surveyed literature.

Palladium-Catalyzed Stereoselective Allylic Substitution Reactions

Precursor for Biologically Active Molecules

This compound is noted for its potential use in the industrial production of pharmaceuticals . The α-ketoester functionality is a feature present in various biologically active compounds, and the cyclohexyl group can contribute to favorable pharmacological properties by increasing lipophilicity. While direct synthetic routes from this compound to specific, named biologically active molecules are not explicitly detailed in the surveyed literature, the utility of closely related structures is well-documented. For example, the synthesis of (S)-oxybutynin, a medication used to treat overactive bladder, relies on an intermediate, (S)-2-cyclohexyl-2-phenylglycolic acid, which shares the core cyclohexyl-glyoxylate scaffold nih.gov. This highlights the potential of this class of compounds as key intermediates in the synthesis of valuable pharmaceuticals.

Synthesis of Novel Anti-inflammatory Agents

While direct studies detailing the synthesis of anti-inflammatory agents starting specifically from this compound are not prevalent in published literature, its potential as a precursor is significant. The compound's 1,2-dicarbonyl functionality makes it an ideal starting material for synthesizing a variety of heterocyclic compounds, many of which are known to possess a broad spectrum of biological activities, including anti-inflammatory properties. researchgate.netnih.gov

One of the most prominent classes of compounds accessible from α-ketoesters are pyrazole (B372694) derivatives. mdpi.com Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, and their scaffold is found in several commercially available drugs, including the potent anti-inflammatory agent celecoxib. mdpi.comsci-hub.se

The general synthesis of a pyrazole ring from a 1,3-dicarbonyl compound, which can be derived from or is analogous to the reactivity of this compound, involves a cyclocondensation reaction with hydrazine (B178648) or its derivatives. nih.gov

General Reaction Scheme: The α-ketoester can react with hydrazine (NH₂NH₂) in a condensation reaction. The two nitrogen atoms of hydrazine attack the two carbonyl carbons of the ketoester, leading to a cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. The cyclohexyl and the carboxylate groups would remain as substituents on the newly formed pyrazole core. The resulting substituted pyrazole could then be evaluated as a potential anti-inflammatory agent, leveraging the established pharmacological importance of this chemical class. researchgate.netmdpi.com

Derivatization for Enhanced Biological Activities or Physicochemical Properties

The chemical structure of this compound allows for several derivatization strategies to modify its biological activity or tune its physicochemical properties, such as solubility and stability. Key reactions target the ketone, the ester, or both functional groups.

Common Derivatization Reactions:

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Potential Impact on Properties |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Hydroxyl (Alcohol) | Increases polarity and hydrogen bonding capability; converts ketone to a chiral center. |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic Acid | Not a typical reaction for this substrate under standard conditions. |

| Substitution (Hydrolysis) | Acid or base catalysis (e.g., NaOH, H₂SO₄) | Carboxylic Acid | Increases water solubility and provides a new site for amide or ester coupling. |

| Condensation | Hydrazine (H₂N-NH₂) | Pyrazole Ring | Creates a new heterocyclic scaffold with potential for diverse biological activities. researchgate.netnih.gov |

Reduction: The ketone group can be selectively reduced to a hydroxyl group, yielding ethyl 2-cyclohexyl-2-hydroxyacetate. This transformation introduces a chiral center and increases the molecule's polarity and capacity for hydrogen bonding, which can significantly alter its interaction with biological targets.

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 2-cyclohexyl-2-oxoacetic acid. The resulting carboxylic acid is more water-soluble than the parent ester and serves as a versatile intermediate for forming amide derivatives or other esters, enabling the exploration of structure-activity relationships.

Heterocycle Formation: As mentioned previously, condensation reactions with binucleophiles like hydrazine can be used to construct new heterocyclic rings, fundamentally changing the core scaffold of the molecule to access new chemical space and biological activities.

Comparative Studies with Structurally Similar Compounds

The utility and reactivity of this compound can be better understood by comparing it with other ketoesters that have variations in the ester group or the substituent adjacent to the ketone.

Ethyl 2-Chloroacetoacetate

Ethyl 2-chloroacetoacetate is a linear α-chloro-β-ketoester. Its primary difference from this compound is the presence of a highly reactive chlorine atom and a different arrangement of keto groups.

Reactivity: The chlorine atom in ethyl 2-chloroacetoacetate is a good leaving group, making the α-carbon highly susceptible to nucleophilic substitution. This compound is a powerful alkylating agent and a common building block for synthesizing a wide range of heterocycles like thiazoles and pyrazoles. For instance, it is used as a precursor in the synthesis of some bicyclic derivatives where it serves to introduce the ethyl oxalyl ester group.

Structural Difference: this compound is an α-ketoester, whereas ethyl 2-chloroacetoacetate is a β-ketoester (after considering the chloroacetyl group). This difference in the placement of the carbonyl groups dictates their cyclization chemistry and the types of heterocyclic systems they most readily form.

tert-Butyl 2-Cyclohexyl-2-Oxoacetate

This compound is the tert-butyl ester analogue of this compound. The primary distinction lies in the properties of the ester group.

Steric Hindrance: The bulky tert-butyl group provides significantly more steric hindrance around the ester carbonyl compared to the ethyl group. This bulkiness can decrease the rate of reactions involving nucleophilic attack at the ester, such as hydrolysis or transesterification. masterorganicchemistry.com

Cleavage Conditions: The most significant difference is in the conditions required for ester cleavage. Ethyl esters are typically hydrolyzed using base-catalyzed conditions (saponification). In contrast, tert-butyl esters are highly sensitive to acid and can be cleaved under mild acidic conditions, often without affecting other functional groups, including ethyl esters. organic-chemistry.org This orthogonality makes the tert-butyl ester a valuable protecting group in multi-step synthesis where selective deprotection is required. organic-chemistry.orgnih.gov

Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate

This compound is a close analogue, differing only by an additional ethyl group at the 5-position of the cyclohexane (B81311) ring.

Synthesis: The synthesis of this derivative is similar to what would be expected for the parent compound, typically involving the reaction of 5-ethyl-2-oxocyclohexanone with an acylating agent like ethyl oxalyl chloride.

Physicochemical Properties: The added ethyl group increases the molecule's molecular weight and lipophilicity (hydrophobicity). This change can influence its solubility in various solvents and may affect its pharmacokinetic profile if developed as a bioactive agent.

Reactivity: The electronic effect of the additional alkyl group on the reactivity of the keto-ester functional groups is likely minimal. However, its presence could introduce subtle steric effects or influence the conformational preferences of the cyclohexyl ring, which might have minor impacts on reaction rates.

Ethyl 2-cyclopropyl-2-oxoacetate

Here, the cyclohexyl ring is replaced by a small, strained cyclopropyl (B3062369) ring. This substitution leads to significant differences in electronic and steric properties.

Electronic Effects: The bonds in a cyclopropyl ring have a higher degree of s-character than a typical alkane, giving the ring some properties that are often compared to those of a double bond. This can influence the electronic nature of the adjacent ketone.

Steric and Conformational Differences: The cyclopropyl group is a small, rigid, and planar ring, contrasting sharply with the larger, flexible, and conformationally complex cyclohexane ring. This difference in size and shape would drastically alter how the molecule fits into the active site of an enzyme or a receptor, leading to different biological activities.

Computational and Spectroscopic Analysis in Research on Ethyl 2 Cyclohexyl 2 Oxoacetate

Computational Modeling

Computational modeling has emerged as a powerful tool in the analysis of Ethyl 2-cyclohexyl-2-oxoacetate, offering insights that complement experimental data.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. It has been widely applied to study molecules like this compound.

DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, these calculations help to determine the preferred conformation of the cyclohexyl ring (chair, boat, or twist-boat) and the relative orientation of the ethyl ester group. Theoretical studies on similar keto-fructose analogues have shown that the chair conformation is typically the most stable, a principle that can be extended to the cyclohexyl ring of the title compound. doi.org The bond lengths and angles within the molecule are also calculated, providing a detailed structural model. For instance, the carbon-oxygen double bond lengths of the keto and ester groups are predicted with high accuracy. mdpi.com

Below is a hypothetical table of selected optimized geometrical parameters for this compound, based on typical values obtained from DFT calculations for similar molecules.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value (Å or °) |

|---|---|

| C=O (keto) bond length | 1.21 |

| C=O (ester) bond length | 1.22 |

| C-O (ester) bond length | 1.34 |

| O-C (ethyl) bond length | 1.45 |

| C-C-C (cyclohexyl) angle | 111.5 |

| Dihedral Angle (O=C-C=O) | Variable (dependent on conformation) |

Note: These values are illustrative and would be determined with high precision in a specific DFT study.

DFT calculations, often coupled with the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov This predictive capability is invaluable for assigning signals in experimental NMR spectra, especially for complex molecules where spectral overlap can occur. mdpi.com By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing this to the experimental spectrum helps to confirm the proposed structure and assign specific resonances to individual atoms. researchgate.net For this compound, this would involve predicting the chemical shifts for the protons and carbons of the cyclohexyl ring, the ethyl group, and the α-keto ester moiety.

The following table illustrates hypothetical predicted versus experimental NMR chemical shifts.

Table 2: Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C=O (keto) | 195.2 | Not available | - | - |

| C=O (ester) | 163.5 | Not available | - | - |

| CH (α-carbon) | 50.1 | Not available | 3.10 | Not available |

| O-CH₂ (ethyl) | 62.5 | Not available | 4.25 (q) | Not available |

| CH₃ (ethyl) | 14.1 | Not available | 1.30 (t) | Not available |

| Cyclohexyl-CH | 45.3 | Not available | 2.50 (m) | Not available |

| Cyclohexyl-CH₂ | 25-30 | Not available | 1.20-1.90 (m) | Not available |

In some cases, experimental spectroscopic data can be ambiguous or seemingly contradictory. DFT calculations can play a crucial role in resolving such issues. For example, if the experimental NMR spectrum shows an unexpected number of signals, it might suggest the presence of multiple conformers in solution. DFT calculations can be used to determine the energies of different possible conformers. If the energy difference is small, it would support the hypothesis of a conformational equilibrium, thus explaining the observed spectral complexity. asu.edu This approach has been successfully used to understand the keto-enol tautomerism in related β-dicarbonyl compounds, where the relative stability of different forms is influenced by the solvent. missouri.eduthermofisher.com

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, therefore, often need to account for solvent effects. The Polarizable Continuum Model (PCM) is a widely used method to simulate the influence of a solvent by treating it as a continuous medium with a specific dielectric constant. wikipedia.orgacs.org This approach allows for the calculation of molecular properties, such as optimized geometries and NMR chemical shifts, in a simulated solvent environment, leading to results that are more comparable to experimental data obtained in solution. rsc.orguni-muenchen.denih.gov For this compound, applying the PCM model would be essential for accurately predicting its spectroscopic properties in various solvents.

Computational methods are also employed to study the role of this compound in catalytic reactions. For example, DFT can be used to model the mechanism of reactions where this compound acts as a substrate, such as in catalytic hydrogenation or in cycloaddition reactions. researchgate.netscispace.com These studies can elucidate the reaction pathways, identify transition states, and explain the observed stereoselectivity of a reaction. nih.gov By understanding the interactions between the substrate, catalyst, and other reagents at a molecular level, more efficient and selective catalytic systems can be designed. The principles of catalytic reactions involving other α-keto esters, such as their use in the synthesis of heterocycles or in enantioselective transformations, can be computationally investigated for this compound as well. organic-chemistry.orgmdpi.com

Kinetic Isotope Effect Computations

Computational studies involving kinetic isotope effects (KIEs) are powerful tools for elucidating reaction mechanisms by providing insight into the transition state structure. The replacement of an atom with its heavier isotope can lead to a change in the reaction rate, and the magnitude of this effect, the KIE, can be calculated and compared with experimental values. Such studies are particularly informative for reactions involving the breaking or forming of bonds to the isotopically labeled atom.

For α-keto esters like this compound, theoretical calculations of KIEs could be instrumental in understanding reactions such as enolization, reduction of the ketone, or nucleophilic attack at the carbonyl carbons. For instance, computational modeling of the KIE for the deprotonation at the α-carbon would help to determine the degree of C-H bond breaking in the transition state.

Despite the potential of this approach, a specific computational study on the kinetic isotope effect of this compound has not been identified in a review of publicly available research. However, theoretical investigations into the α-carbon KIEs of SN2 reactions have demonstrated that the magnitude of the KIE can be related to the transition-state structure nih.gov. Furthermore, recent advancements have led to the development of semi-empirical methods for the rapid and precise estimation of KIEs in proton-exchange reactions, which could be applied to compounds like this compound in future research arxiv.org.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for the structural characterization of organic molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstone methods that provide detailed information about the carbon-hydrogen framework and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are routinely used to characterize this compound and related molecules.

Table 1: Representative ¹H NMR Data for a Related α-Keto Ester Data for Ethyl 2-(naphthalen-2-yloxy)pyridine-3-yl)-2-oxoacetate acs.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.31 | dd | 9.2, 1.0 | Aromatic-H |

| 8.22 | dd | 7.5, 0.4 | Aromatic-H |

| 8.03 | dd | 6.7, 1.5 | Aromatic-H |

| 7.83–7.76 | m | Aromatic-H | |

| 7.55 | t | 8.6 | Aromatic-H |

| 7.11–7.03 | m | Aromatic-H | |

| 4.13 | q | 7.8 | -OCH₂CH₃ |

| 1.21 | t | 7.9 | -OCH₂CH₃ |

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, the carbonyl carbons of the keto and ester groups are expected to be the most downfield signals, typically in the range of 160-200 ppm. The carbons of the ethyl group and the cyclohexyl ring would appear at higher fields.

Table 2: Representative ¹³C NMR Data for a Related α-Keto Ester Data for Ethyl 2-(naphthalen-2-yloxy)pyridine-3-yl)-2-oxoacetate acs.org

| Chemical Shift (δ) ppm | Assignment |

| 184.7 | C=O (keto) |

| 163.0 | C=O (ester) |

| 161.1, 147.0, 146.4, 143.2, 140.3, 135.5, 130.8, 130.6, 125.7, 120.0, 111.1 | Aromatic-C |

| 62.5 | -OCH₂CH₃ |

| 13.9 | -OCH₂CH₃ |

A thorough review of the available literature did not reveal any reported discrepancies or reassignments of the NMR data for this compound. The absence of such reports suggests that the structural assignment based on standard NMR spectroscopic analysis is likely straightforward and has not been a subject of scientific debate.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the most characteristic IR absorptions are expected to be from the C=O stretching vibrations of the ketone and the ester functional groups. These typically appear as strong bands in the region of 1650-1800 cm⁻¹. The C-O stretching of the ester and the various C-H stretching and bending vibrations of the aliphatic cyclohexyl and ethyl groups would also be present. While specific IR data for this compound is not detailed in the reviewed literature, the IR spectrum of the related compound ethyl 1,5,6,7-tetrahydro-cyclopent[f]indazole-3-carboxylate shows a strong carbonyl absorption at 1710 cm⁻¹ spectrabase.com.

Analysis of Carbonyl Peaks

In the infrared (IR) spectrum of an α-keto ester like this compound, the carbonyl (C=O) stretching vibrations are the most diagnostic absorption bands. The presence of two carbonyl groups—a ketone and an ester—leads to the appearance of two distinct, strong absorption peaks in the carbonyl region of the spectrum, typically between 1600 and 1850 cm⁻¹.

The position of these peaks is influenced by the electronic and steric environment of each carbonyl group. For aliphatic esters, the C=O stretching frequency is generally observed in the range of 1750-1735 cm⁻¹. orgchemboulder.com For aliphatic ketones, this stretching vibration typically appears at a slightly lower frequency, between 1715 and 1705 cm⁻¹. spectroscopyonline.com

Therefore, for this compound, one would anticipate two strong absorption bands:

One peak in the higher end of the range, corresponding to the ester carbonyl group.

A second peak at a slightly lower wavenumber, corresponding to the ketone carbonyl group.

The specific frequencies are also influenced by the presence of the adjacent cyclohexyl group. The electron-donating nature of the alkyl group can slightly lower the bond strength of the ketonic C=O, thus decreasing its stretching frequency. pg.edu.pl

A summary of expected IR absorption frequencies for the carbonyl groups is presented in the table below.

| Functional Group | Expected IR Stretching Frequency (cm⁻¹) |

| Ester Carbonyl (C=O) | 1750-1735 orgchemboulder.com |

| Ketone Carbonyl (C=O) | 1715-1705 spectroscopyonline.com |

Discrepancies in IR Data

While the general regions for carbonyl absorptions are well-established, discrepancies in reported IR data for specific batches of this compound or related compounds can arise from several factors. These include the physical state of the sample (e.g., neat liquid, KBr pellet, or solution), the solvent used, and the presence of impurities or conformational isomers.

For instance, intramolecular interactions or the presence of different conformers can lead to peak broadening or the appearance of shoulder peaks. In the case of dicarbonyl compounds, the relative orientation of the two carbonyl groups can be influenced by the rotation around the central C-C bond, potentially leading to slight variations in the vibrational frequencies.

Furthermore, if the compound undergoes partial enolization, where a proton from the α-carbon migrates to the carbonyl oxygen, it would result in a different set of absorption bands. The enol form would exhibit a C=C stretching vibration and a hydroxyl (O-H) stretching band, and the carbonyl frequency would be lowered due to conjugation and potential intramolecular hydrogen bonding. researchgate.net However, for a simple α-keto ester without additional activating groups, the keto form is generally predominant.

Careful calibration of the spectrometer and consistent sample preparation are essential to ensure the reproducibility of IR data and to accurately interpret any observed discrepancies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the structure of volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other components in a mixture by the gas chromatograph and then fragmented and detected by the mass spectrometer.

The resulting mass spectrum displays a fragmentation pattern that is characteristic of the molecule's structure. For an ester, common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group. whitman.edu In the case of this compound, key fragmentation patterns would be expected to arise from:

α-cleavage: The breaking of the bond between the two carbonyl carbons or the bond between the cyclohexyl ring and the adjacent carbonyl group.

McLafferty rearrangement: This is a common fragmentation for esters and ketones possessing a γ-hydrogen, though its prevalence would depend on the specific structure and ionization conditions.

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester group can result in the loss of the ethoxy radical, leading to the formation of a cyclohexylglyoxylyl cation.

Fragmentation of the cyclohexyl ring: The cyclohexyl ring itself can undergo fragmentation, leading to a series of characteristic peaks.

The mass-to-charge ratio (m/z) of the molecular ion peak (M⁺) and the various fragment ions provide strong evidence for the compound's identity and molecular weight. For instance, the mass spectrum of a related compound, 3-cyclohexylpropionic acid methyl ester, shows characteristic fragments that help identify the cyclohexyl and ester moieties. researchgate.net While specific fragmentation data for this compound is not widely published in dedicated research, analysis of its fragmentation pattern would follow these general principles of mass spectrometry for esters and ketones.

Biological and Enzymatic Interactions of Ethyl 2 Cyclohexyl 2 Oxoacetate and Its Derivatives

Interaction with Specific Molecular Targets

While direct studies on the molecular targets of Ethyl 2-cyclohexyl-2-oxoacetate are not extensively documented in publicly available research, the activities of related compounds suggest potential interactions. The ester and ketone functional groups are key to its reactivity. The ester group can be hydrolyzed by esterases, common enzymes in biological systems, to form a carboxylic acid and ethanol (B145695). The oxo groups may engage in redox reactions, influencing the molecule's interactions with various cellular components . For derivatives, the introduction of different functional groups can lead to specific targeting. For instance, derivatives of cyclohexylamine, a related structural component, have been reported to act as acetylcholinesterase inhibitors, a key target in neurodegenerative disease research researchgate.net.

Substrate for Enzymatic Reactions

The structural motif of an α-keto ester is a substrate for various enzymatic reactions, primarily reductions. Microbial biocatalysts, particularly from actinobacteria strains like Agromyces soli, have been shown to reduce aliphatic and aromatic α-keto esters to their corresponding chiral hydroxy esters researchgate.net. This suggests that this compound could be a substrate for reductase enzymes, leading to the formation of Ethyl 2-cyclohexyl-2-hydroxyacetate. The stereochemistry of such a reaction would be dependent on the specific enzyme involved.

Formation of Metabolites and their Biological Pathway Interactions

Following enzymatic action, metabolites of this compound would likely interact with various biological pathways. If the ester is hydrolyzed, the resulting cyclohexylglyoxylic acid could enter metabolic pathways for carboxylic acids. If the keto group is reduced, the resulting α-hydroxy ester could undergo further transformations. The specific pathways would depend on the organism and the tissues in which the metabolism occurs. The lipophilicity of the cyclohexyl group might influence its distribution and accumulation in different cellular compartments, potentially affecting membrane-associated processes.

Monoamine Oxidase B (MAO-B) Inhibitory Activity